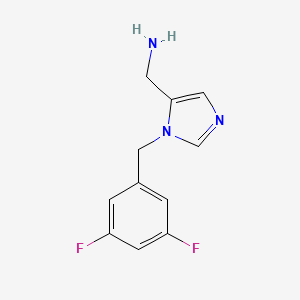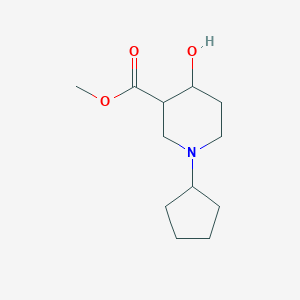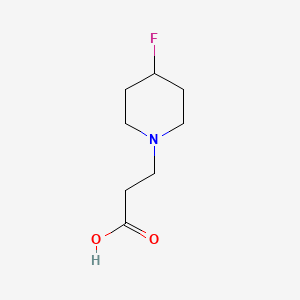![molecular formula C13H19ClFN B1531961 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2098107-38-9](/img/structure/B1531961.png)
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Descripción general
Descripción
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19ClFN . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for a similar compound, 1-[(4-fluorophenyl)methyl]cyclohexan-1-amine, is 1S/C13H18FN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 . This provides some insight into the molecular structure of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride.Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Cyclohexyne Intermediates
The research by Fujita et al. (2004) discusses the elimination-addition mechanism for nucleophilic substitution reactions involving cyclohexenyl iodonium salts, leading to various substitution products. This study highlights the potential of cyclohexyne intermediates in chemical synthesis, which could be relevant for reactions involving similar compounds like "4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" (Fujita et al., 2004).
Hydrogen Bonding in Anticonvulsant Enaminones
Kubicki et al. (2000) studied the hydrogen bonding in three anticonvulsant enaminones, providing insights into the structural aspects that influence their biological activity. Understanding hydrogen bonding in similar compounds could help in the design of new pharmaceuticals (Kubicki et al., 2000).
Antimicrobial and Cytotoxic Activity of Benzimidazole Derivatives
Noolvi et al. (2014) synthesized and evaluated the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole. This research could offer a foundation for exploring similar biological activities in compounds like "4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" (Noolvi et al., 2014).
Catalytic Activity in Synthesis of Nitrogen-Containing Heterocycles
Zeng et al. (2009) demonstrated the use of a stable spirocyclic (alkyl)(amino)carbene for catalyzing the synthesis of 1,2-dihydroquinoline derivatives. This showcases the potential of using novel carbenes in catalysis, which might be applicable to reactions involving "4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" (Zeng et al., 2009).
Safety and Hazards
For a similar compound, 1-[(4-fluorophenyl)methyl]cyclohexan-1-amine, the safety information includes hazard statements such as H302, H315, H318, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes refer to specific safety and hazard guidelines.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-2,5-6,11,13H,3-4,7-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINOGYQMYNDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)
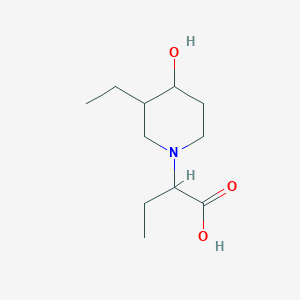
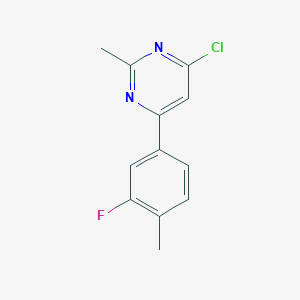
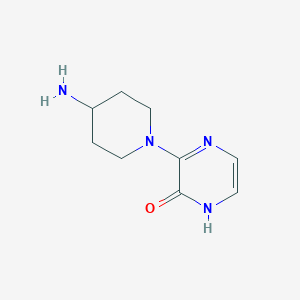
![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)
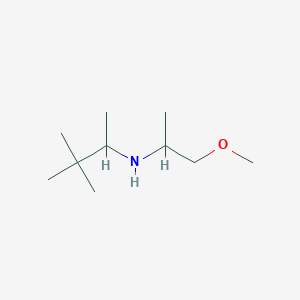
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)


